molecular formula C7H8N2O2 B030023 2-Pyrimidin-2-yl-propionic acid CAS No. 819850-16-3

2-Pyrimidin-2-yl-propionic acid

Cat. No. B030023
CAS RN: 819850-16-3
M. Wt: 152.15 g/mol
InChI Key: YQMWOWKVXYJNFX-UHFFFAOYSA-N
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Description

2-Pyrimidin-2-yl-propionic acid is a synthetic intermediate useful for pharmaceutical synthesis . It is a compound that contains a pyrimidine moiety, which is known to exhibit a wide range of pharmacological activities .


Synthesis Analysis

The synthesis of 2-Pyrimidin-2-yl-propionic acid or similar compounds often involves the use of asymmetric N,O-containing (2-pyrimidin-5-yl)terephthalic acid . In one study, a series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized, and their biological activities were evaluated .


Molecular Structure Analysis

The molecular formula of 2-Pyrimidin-2-yl-propionic acid is C7H8N2O2, and its molecular weight is 152.15 . The structure of this compound includes a pyrimidine ring, which is a six-membered ring with two nitrogen atoms .


Chemical Reactions Analysis

In the synthesis process of a stable porous In-MOF, 1,4-benzenedicarboxylate anions (bdc 2−) were formed . This indicates that 2-Pyrimidin-2-yl-propionic acid can undergo chemical reactions to form other compounds.


Physical And Chemical Properties Analysis

2-Pyrimidin-2-yl-propionic acid has a boiling point of 278℃, a density of 1.261, and a flash point of 122℃ . It is soluble in PBS (pH 7.2) at 5 mg/ml and appears as a crystalline solid . Its pKa is predicted to be 3.65±0.13 .

Safety and Hazards

The safety data sheet for 2-Pyrimidin-2-yl-propionic acid indicates that it may be harmful by inhalation, ingestion, or skin absorption . It may cause eye, skin, or respiratory system irritation . The GHS symbol is GHS07, and the hazard statements are H302, H315, H319, and H335 .

Future Directions

The use of 2-Pyrimidin-2-yl-propionic acid in the synthesis of novel heterocyclic compounds with potential biological activities is a promising area of research . For instance, it was used in the preparation of a stable porous In-MOF, which showed great sorption capacity and was an efficient catalyst for fixing CO2 and epoxides . This suggests that 2-Pyrimidin-2-yl-propionic acid and its derivatives could have a wide range of applications in the future.

properties

IUPAC Name

2-pyrimidin-2-ylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c1-5(7(10)11)6-8-3-2-4-9-6/h2-5H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQMWOWKVXYJNFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=CC=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60591661
Record name 2-(Pyrimidin-2-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60591661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Pyrimidin-2-yl-propionic acid

CAS RN

819850-16-3
Record name 2-(Pyrimidin-2-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60591661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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